molecular formula C₁₅H₂₃NO₂ B022065 N,N-Didesmethylvenlafaxine CAS No. 93413-77-5

N,N-Didesmethylvenlafaxine

Cat. No. B022065
CAS RN: 93413-77-5
M. Wt: 249.35 g/mol
InChI Key: SUQHIQRIIBKNOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of compounds related to N,N-Didesmethylvenlafaxine, such as O-desmethylvenlafaxine, has been conducted to optimize economical and efficient production processes. A study by Hai Li (2012) describes a simplified and economical synthetic route for O-desmethylvenlafaxine succinate, avoiding the use of harsh reagents and achieving a total yield of 30% (Li, 2012). Another notable synthesis approach for related compounds involves the development of novel solid-phase extraction techniques for analyzing venlafaxine and its metabolites, including N-desmethylvenlafaxine, indicating advancements in analytical methodologies (Miranda et al., 2016).

Molecular Structure Analysis

The structure of N,N-Didesmethylvenlafaxine, like its related compounds, has been elucidated using various analytical techniques. For example, studies have used 1H-NMR and MS to confirm the structure of synthesized compounds (Li, 2012). The precise molecular structure analysis is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions and Properties

The chemical reactions involving venlafaxine and its metabolites, including N,N-Didesmethylvenlafaxine, often focus on their transformation under various conditions. For instance, research on the fate of venlafaxine in environmental and biological systems studies its metabolites' formation, including N,N-Didesmethylvenlafaxine, under aerobic and anaerobic conditions, indicating the compound's stability and potential transformations (Gasser et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal form are essential for compound formulation and application. Studies on related compounds provide insights into these aspects, contributing to a comprehensive understanding of N,N-Didesmethylvenlafaxine's physical behavior. For example, an optimized synthesis approach for O-desmethylvenlafaxine succinate monohydrate has been shown to achieve high purity and yield, indicating the importance of physical properties in drug development (Yang et al., 2022).

Chemical Properties Analysis

The chemical properties of N,N-Didesmethylvenlafaxine, including its reactivity, stability under various conditions, and interactions with other molecules, are crucial for its application and effectiveness. While specific studies on N,N-Didesmethylvenlafaxine are limited, research on similar compounds can offer valuable insights. The study of metabolites in environmental samples, for example, reveals the compound's behavior in complex matrices and its potential environmental impact (Gasser et al., 2012).

Scientific Research Applications

  • Molecular Biology and Genomic Sciences : N,N-Didesmethylvenlafaxine contributes to the progress of medicine through molecular biology and genomic sciences (Drews, 2000).

  • Study of Essential Fatty Acid Metabolism in Atopic Eczema : It is used in studies examining essential fatty acid metabolism and its modification in atopic eczema (Horrobin, 2000).

  • Newborn Hair Analysis for In Utero Exposure : The compound is useful in identifying metabolites of venlafaxine in newborn hair samples, revealing in utero exposure (Favretto et al., 2010).

  • Preventing Sudden Death in Myocardial Infarction Patients : There is research on its potential use in preventing sudden death in patients undergoing myocardial infarction (Marchioli et al., 2002).

  • Monitoring Emerging Contaminants in Marine Mussels : It aids in the detection of venlafaxine residues and its metabolites in marine mussels, which can be crucial for monitoring programs for emerging contaminants (Martínez Bueno et al., 2013).

  • Antiarrhythmic Effect : N,N-Didesmethylvenlafaxine has been shown to have an antiarrhythmic effect, reducing the risk of sudden death after myocardial infarction (Marchioli et al., 2002).

  • Tracking Wastewater Pollution : It can be used for source tracking and discrimination between domestic and nondomestic wastewater pollution (Gasser et al., 2012).

  • Study on Marine Mussels : This compound is a metabolite of venlafaxine that is bioconcentrated and metabolized in marine mussels (Gomez et al., 2021).

  • Potential Therapeutic Agent in Cancer Treatment : N-3 PUFAs, which include N,N-Didesmethylvenlafaxine, may represent a potential therapeutic agent in treating some types of human cancers (D'Archivio et al., 2017).

  • Method Development for Pharmacokinetic Studies : The development of an HPLC method for measuring venlafaxine and its main metabolites in pharmacokinetic studies and therapeutic drug monitoring (Ardakani et al., 2010).

Safety And Hazards

N,N-Didesmethylvenlafaxine may cause eye irritation . It may also be harmful if inhaled or absorbed through the skin .

Future Directions

There is a growing interest in the presence of pharmaceuticals like N,N-Didesmethylvenlafaxine in the environment . Future research could focus on a more complete characterization of metabolism and on any disturbances linked to bioconcentration of N,N-Didesmethylvenlafaxine on bivalves .

properties

IUPAC Name

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQHIQRIIBKNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891440
Record name 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
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Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Didesmethylvenlafaxine

CAS RN

93413-77-5
Record name 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
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Record name N,N-Didesmethylvenlafaxine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]
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Record name N,N-DIDESMETHYLVENLAFAXINE
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Synthesis routes and methods I

Procedure details

The reactor was charged with 25.0 g of Raney-Ni (Kawaken, Grace 2400, 2724, Degussa B111W, 112W), and 250 ml of MeOH and 25 ml of an ammonia solution (25% NH3) were added. To the mixture was added 50g of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, followed by 250 ml of MeOH. The reactor was settled and purged with N2 gas two or three times. After fully purged with N2, the reactor was purged with H2 gas two or three times. Internal pressure of the reactor was adjusted to 60 psi and the reaction mixture was stirred. After 20 to 30 hours of reaction at room temperature (about 10 to 20° C.), in-process analysis of a sample of mixture was made. After the reaction was completed, Ra—Ni was removed by filtration with a celite pad. The filtrate was distilled under reduced pressure until all of the solvent was evaporated, and 200 ml of isopropyl alcohol and 400 ml of ethyl acetate were added to the residue oil to dissolve the resulting product to give a clear or a little hazy solution. To the solution was added 10 ml of acetic acid dropwise, and an exothermic reaction began with some fumes given off. After about 10 to 20 minutes of adding all of the acetic acid, a solid began to form. The solution was stirred for about one hour, filtered and washed with ethyl acetate to give the desired product, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol, 44.2 g (yield 70%, purity 99%).
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Synthesis routes and methods II

Procedure details

The reactor was charged with 25.0 g of Raney-Ni (Kawaken, Grace 2400, 2724, Degussa B111W, 112W), and 250 ml of MeOH and 25 ml of an ammonia solution (25% NH3) were added. To the mixture was added 50 g of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, followed by 250 ml of MeOH. The reactor was settled and purged with N2 gas two or three times. After fully purged with N2, the reactor was purged with H2 gas two or three times. Internal pressure of the reactor was adjusted to 60 psi and the reaction mixture was stirred. After 20 to 30 hours of reaction at room temperature (about 10 to 20° C.), in-process analysis of a sample of mixture was made. After the reaction was completed, Ra—Ni was removed by filtration with a celite pad. The filtrate was distilled under reduced pressure until all of the solvent was evaporated, and 200 ml of isopropyl alcohol and 400 ml of ethyl acetate were added to the residue oil to dissolve the resulting product to give a clear or a little hazy solution. To the solution was added 10 ml of acetic acid dropwise, and an exothermic reaction began with some fumes given off. After about 10 to 20 minutes of adding all of the acetic acid, a solid began to form. The solution was stirred for about one hour, filtered and washed with ethyl acetate to give the desired product, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol, 44.2 g (yield 70%, purity 99%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
47
Citations
M Llorca, F Castellet-Rovira, MJ Farré, A Jaén-Gil… - Environmental …, 2019 - Elsevier
Antidepressant drugs such as Venlafaxine (VFX) and O-desmethylvenlafaxine (ODMVFX) are emerging contaminants that are commonly detected in aquatic environments, since …
Number of citations: 23 www.sciencedirect.com
G Gasser, I Pankratov, S Elhanany, P Werner, J Gun… - Chemosphere, 2012 - Elsevier
The stereoselectivity of R,S-venlafaxine and its metabolites R,SO-desmethylvenlafaxine, N-desmethylvenlafaxine, O,N-didesmethylvenlafaxine, N,N-didesmethylvenlafaxine and …
Number of citations: 117 www.sciencedirect.com
R GGS - researchgate.net
The reaction is carried out in high dilution and the product is obtained by evaporating the solution after filtering off the catalyst–palladium on charcoal (Pd/C). The solid evaporation 5 …
Number of citations: 0 www.researchgate.net
LH Santos, AL Maulvault, A Jaén-Gil, A Marques… - Science of The Total …, 2020 - Elsevier
Bioaccumulation of pharmaceuticals in fish exposed to contaminated water can be shaped by their capability to metabolize these xenobiotics, affecting their toxicity and animal welfare. …
Number of citations: 12 www.sciencedirect.com
MJ Martínez Bueno, C Boillot, D Munaron… - Analytical and …, 2014 - Springer
Coastal areas are subject to growing pressures and impacts because of the increase in human activities. Lipophilic organic contaminants, such as polycyclic aromatic hydrocarbons (…
Number of citations: 64 link.springer.com
JI Serrano-Contreras, I García-Pérez… - … of pharmaceutical and …, 2016 - Elsevier
(±)-Venlafaxine, a bicyclic antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class, is prescribed for the treatment of depression and anxiety disorders. As is the …
Number of citations: 15 www.sciencedirect.com
E Gomez, C Boillot, MJ Martinez Bueno… - … Science and Pollution …, 2021 - Springer
Pharmaceuticals are present in natural waters, thus contributing to the general exposure of aquatic organisms, but few data are available on the accumulation of these substances in …
Number of citations: 9 link.springer.com
D Favretto, G Stocchero, S Vogliardi… - Therapeutic drug …, 2010 - journals.lww.com
Venlafaxine (VEN) is a second generation antidepressant drug, belonging to the class of selective serotonine and norepinephrine reuptake inhibitors, widely used in the treatment of …
Number of citations: 25 journals.lww.com
MV Barbieri, S Chiron - Chemosphere, 2023 - Elsevier
This work aimed at investigating specific attenuation pathways of pharmaceuticals in copper- and iron-rich Mediterranean intermittent and sunlit rivers by combining lab- and field-scale …
Number of citations: 4 www.sciencedirect.com
MJ García-Galán, L Arashiro, LH Santos, S Insa… - Journal of hazardous …, 2020 - Elsevier
The present study evaluates the removal capacity of two high rate algae ponds (HRAPs) to eliminate 12 pharmaceuticals (PhACs) and 26 of their corresponding main metabolites and …
Number of citations: 85 www.sciencedirect.com

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